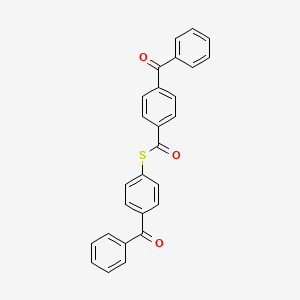
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters. This compound features a benzoyl group attached to a phenyl ring, which is further connected to another benzoylbenzene moiety through a carbothioate linkage. The presence of multiple aromatic rings and the thioester functional group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate typically involves the reaction of 4-benzoylphenyl thiol with 4-benzoylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioester group in S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry: S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of thioesters with biological molecules. It can also serve as a model compound to investigate the behavior of thioesters in enzymatic reactions.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Researchers are exploring its use in designing inhibitors for specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Benzoylbenzoic acid: Similar structure but lacks the thioester group.
4-Benzoylphenyl thiol: Contains the thiol group instead of the thioester.
4-Benzoylbenzoyl chloride: Precursor in the synthesis of S-(4-Benzoylphenyl) 4-benzoylbenzene-1-carbothioate.
Uniqueness: this compound is unique due to the presence of both benzoyl and thioester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
112013-25-9 |
|---|---|
Molecular Formula |
C27H18O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
S-(4-benzoylphenyl) 4-benzoylbenzenecarbothioate |
InChI |
InChI=1S/C27H18O3S/c28-25(19-7-3-1-4-8-19)21-11-13-23(14-12-21)27(30)31-24-17-15-22(16-18-24)26(29)20-9-5-2-6-10-20/h1-18H |
InChI Key |
PTGTVJNMMQUQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



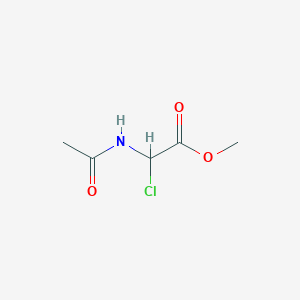
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
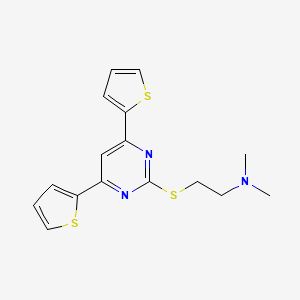

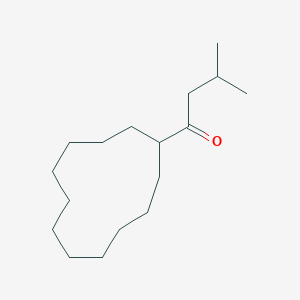
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
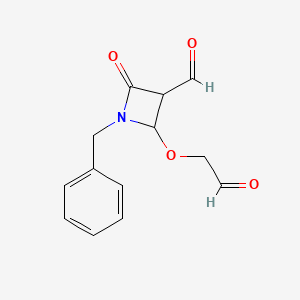
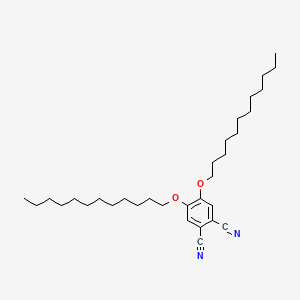
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

